molecular formula C18H13NO6 B2419918 (Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879807-67-7

(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No. B2419918
CAS RN: 879807-67-7
M. Wt: 339.303
InChI Key: BREFAQXXUNCKAF-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as NBPF, is a chemical compound that belongs to the family of benzofuran derivatives. NBPF has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

  • Vibrational and Electronic Spectra Analysis : A study conducted by Veeraiah et al. (2012) explored the vibrational and electronic properties of a closely related compound, (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one. This research utilized FT-IR, FT-Raman, UV spectra, and density functional theory (DFT) to analyze the compound. Fluorescence microscopic imaging studies indicated that the compound fluoresces in the yellow region (Veeraiah et al., 2012).

  • Biological Activity in Organic Chemistry : Rodrigues et al. (2015) described the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, which is a potent immunomodulator and tyrosinase inhibitor. This compound is structurally similar and provides insights into the potential applications of the target compound in immunomodulation and enzymatic inhibition (Rodrigues, Martinho, & Afonso, 2015).

  • Antimicrobial Activity and Spectroscopic Characterization : Demircioğlu et al. (2018) synthesized and characterized novel sulfonamide derivatives related to the target compound. The study focused on their antimicrobial activity and spectroscopic properties using techniques such as FT-IR, 1H, and 13C NMR (Demircioğlu et al., 2018).

  • Potential as Monoamine Oxidase Inhibitors : Research on benzofuran derivatives, including those similar to the target compound, suggests potential applications as monoamine oxidase inhibitors, which could be significant in treating neurodegenerative disorders. This was explored in a study focused on synthesizing nitro-substituted 2-phenylbenzofurans derivatives (Delogu, 2017).

  • Crystallographic and Spectroscopic Studies : Hayvalı et al. (2010) investigated a series of compounds, including benzyloxybenzaldehyde derivatives and benzofurans derived from reactions involving similar structures. These studies contribute to understanding the crystallographic and spectroscopic properties of such compounds (Hayvalı et al., 2010).

properties

IUPAC Name

(2Z)-2-[(4-nitrophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-11(20)10-24-14-6-7-15-16(9-14)25-17(18(15)21)8-12-2-4-13(5-3-12)19(22)23/h2-9H,10H2,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREFAQXXUNCKAF-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.